5-fluoro-3'-(hexylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one
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Overview
Description
5-fluoro-3’-(hexylsulfanyl)-1,3,6’,7’-tetrahydrospiro(2H-indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)-2-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3’-(hexylsulfanyl)-1,3,6’,7’-tetrahydrospiro(2H-indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the fluorine atom or the triazino ring, potentially leading to defluorination or ring opening.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the indole or triazino rings.
Scientific Research Applications
5-fluoro-3’-(hexylsulfanyl)-1,3,6’,7’-tetrahydrospiro(2H-indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)-2-one has shown potential in various fields of scientific research:
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Industry: The compound’s unique properties could be exploited in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-fluoro-3’-(hexylsulfanyl)-1,3,6’,7’-tetrahydrospiro(2H-indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)-2-one exerts its effects is not fully understood. studies suggest that it may act as an iron chelator, binding to ferrous ions and disrupting cellular iron homeostasis . This can lead to the induction of apoptosis in cancer cells through the mitochondrial pathway, as evidenced by changes in the expression of proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share a similar triazino-indole structure and have shown potential as iron chelators and anticancer agents.
Indolo[2,3-b]quinoxalines: These compounds are important DNA intercalating agents with antiviral and cytotoxic activity.
Uniqueness
What sets 5-fluoro-3’-(hexylsulfanyl)-1,3,6’,7’-tetrahydrospiro(2H-indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)-2-one apart is its unique spiro structure, which imparts distinct chemical and biological properties. The presence of the hexylsulfanyl group further enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C23H22FN5O2S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
5-fluoro-3//'-hexylsulfanylspiro[1H-indole-3,6//'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one |
InChI |
InChI=1S/C23H22FN5O2S/c1-2-3-4-7-12-32-22-26-20-19(28-29-22)15-8-5-6-9-17(15)27-23(31-20)16-13-14(24)10-11-18(16)25-21(23)30/h5-6,8-11,13,27H,2-4,7,12H2,1H3,(H,25,30) |
InChI Key |
XKVJYGNNSCWVAJ-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3NC4(O2)C5=C(C=CC(=C5)F)NC4=O)N=N1 |
Canonical SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3NC4(O2)C5=C(C=CC(=C5)F)NC4=O)N=N1 |
Origin of Product |
United States |
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